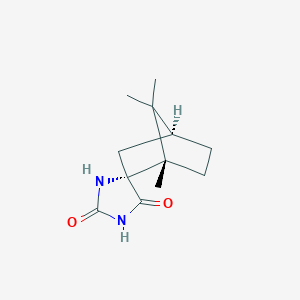

Camphor-2-spirohydantoin

Description

Structure

3D Structure

Properties

CAS No. |

17138-07-7 |

|---|---|

Molecular Formula |

C12H18N2O2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

(1S,2R,4S)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,5'-imidazolidine]-2',4'-dione |

InChI |

InChI=1S/C12H18N2O2/c1-10(2)7-4-5-11(10,3)12(6-7)8(15)13-9(16)14-12/h7H,4-6H2,1-3H3,(H2,13,14,15,16)/t7-,11-,12-/m0/s1 |

InChI Key |

ZNLWSSZADRGRKU-QILRFPOHSA-N |

SMILES |

CC1(C2CCC1(C3(C2)C(=O)NC(=O)N3)C)C |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)C[C@]23C(=O)NC(=O)N3 |

Canonical SMILES |

CC1(C2CCC1(C3(C2)C(=O)NC(=O)N3)C)C |

Synonyms |

camphor-2-spirohydantoin camphor-2-spirohydantoin, 1S-(1alpha,2alpha,4alpha)-isome |

Origin of Product |

United States |

Synthetic Strategies for Camphor 2 Spirohydantoin and Its Derivatives

Classical and Multicomponent Synthesis Approaches

Traditional methods for constructing the spirohydantoin framework often rely on robust, well-established reactions that combine multiple starting materials in a single procedural step.

Bucherer-Bergs Reaction and its Adaptations

The Bucherer-Bergs reaction stands as a cornerstone for the synthesis of 5,5-disubstituted hydantoins, including spiro-fused systems. wikipedia.orgencyclopedia.pub This multicomponent reaction typically involves heating a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate. encyclopedia.pub The reaction proceeds through the in situ formation of an aminonitrile intermediate from the starting ketone, which then undergoes cyclization to form the hydantoin (B18101) ring. wikipedia.org

The synthesis of Camphor-2-spirohydantoin from camphor (B46023) is a direct application of this methodology. ontosight.airesearchgate.net By reacting camphor with reagents like potassium cyanide and ammonium carbonate, the spirohydantoin derivative is formed where the C2-keto group of camphor becomes the spiro-carbon of the imidazolidine-2,4-dione ring. researchgate.net The reaction works well for various cyclic ketones, providing a straightforward entry to spirohydantoins. encyclopedia.pubmdpi.com For challenging substrates, modifications such as using acetamide (B32628) as a solvent or employing ultrasonication have been shown to improve reaction outcomes. encyclopedia.pubmdpi.com

A notable adaptation involves the reaction of camphor quinone (bornane-2,3-dione) under Bucherer-Bergs conditions, which leads to a regio- and diastereospecific ring cleavage, offering a pathway to enantiopure cyclopentane (B165970) carboxylic acid derivatives and other functionalized hydantoins. researchgate.net

Table 1: Representative Bucherer-Bergs Synthesis of Spirohydantoins

| Starting Ketone | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Camphor | KCN, (NH₄)₂CO₃ | Standard Bucherer-Bergs conditions | This compound | researchgate.net |

| 6-Fluoro-4-chromanone | KCN, (NH₄)₂CO₃ | Ethanol, heat | (±)-Sorbinil | mdpi.com |

| Benzophenone | KCN, (NH₄)₂CO₃ | Propylene glycol, 110 °C | Phenytoin (5,5-Diphenylhydantoin) | mdpi.com |

Strecker Reaction in Spirohydantoin Scaffold Construction

The Strecker reaction is a fundamental process for synthesizing α-amino acids, and its principles are integral to the formation of hydantoin precursors. The reaction involves treating a ketone with a cyanide source (like potassium cyanide) and ammonia (B1221849) to form an α-aminonitrile. core.ac.uk This aminonitrile is a key intermediate that can be subsequently cyclized to form the hydantoin ring. researchgate.netlookchem.com

While the Bucherer-Bergs reaction often proceeds directly to the hydantoin, it is understood to involve an initial Strecker-type formation of the aminonitrile. wikipedia.orgcore.ac.uk Therefore, the synthesis of a spiro-hydantoin ring from a ketone like camphor can be considered as proceeding first via a Strecker reaction to generate the spiro-α-aminonitrile, which then cyclizes. core.ac.ukuow.edu.au This two-step perspective allows for the isolation of the aminonitrile intermediate if desired. The versatility of the Strecker synthesis has been highlighted in the creation of libraries of spirohydantoin compounds from various piperidinones, where α-amino nitriles are generated using aniline (B41778) and a cyanide source. researchgate.net

One-Pot Synthetic Protocols for Spirohydantoin Formation

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single operation without isolating intermediates, saving time, and reducing waste. The Bucherer-Bergs reaction is itself a classic example of a one-pot, multicomponent synthesis. encyclopedia.pubcore.ac.uk

Research has focused on developing efficient and versatile one-pot methods for the diastereoselective synthesis of various spirohydantoins. mathnet.ru These protocols often build upon the principles of the Bucherer-Bergs or Strecker reactions, optimizing conditions to favor the direct formation of the desired spiro-heterocycle from simple starting materials in a single flask. mathnet.ru The development of such methods is crucial for generating libraries of structurally diverse spirohydantoins for biological screening.

Synthesis from Camphor and Related Cyclic Ketones

The synthesis of this compound is intrinsically linked to the reactivity of the ketone group on the bicyclic camphor framework. ontosight.ai Camphor and other cyclic ketones serve as readily available starting materials for the construction of spirocycles. nih.gov The replacement of the keto group at the C2 position of camphor with a hydantoin moiety leads to the formation of the spirohydantoin derivative. researchgate.net

The general applicability of these synthetic routes extends to a variety of cyclic ketones, allowing for the creation of a wide range of spirohydantoins. For example, spirohydantoins derived from five- and six-membered ketones fused to aromatic rings have been synthesized and investigated for their biological activities. researchgate.net The development of catalytic methods for the dehydrogenation of cyclic ketones to their corresponding enones further expands the range of possible starting materials for more complex spiro-heterocycles. nih.gov

Advanced Synthetic Methodologies

To improve efficiency, yield, and environmental footprint, modern synthetic techniques are increasingly being applied to the synthesis of complex molecules like spirohydantoins.

Microwave-Assisted Synthesis of Spirohydantoins

Microwave-assisted organic synthesis has emerged as a powerful technology that can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. researchgate.netnih.gov This non-conventional heating method has been successfully applied to the synthesis of various heterocyclic systems, including spiro-compounds. researchgate.net

In the context of camphor derivatives, microwave irradiation has been shown to be a more efficient alternative to conventional heating for the synthesis of new pyrimidines and thiazoles containing a camphor moiety. nih.gov Similarly, a three-component, one-pot synthesis of 2-amino-4H-chromenes has been reported using a camphor-based catalyst under microwave irradiation, highlighting the synergy between multicomponent strategies and microwave assistance. researchgate.netui.ac.id These examples strongly suggest that the synthesis of this compound via the Bucherer-Bergs or related reactions could be significantly optimized by employing microwave heating, leading to faster, cleaner, and more energy-efficient protocols. researchgate.netnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Camphor Derivatives

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Camphor Pyrimidine Derivatives | Conventional | 8-12 hours | 65-75% | nih.gov |

| Synthesis of Camphor Pyrimidine Derivatives | Microwave | 5-10 minutes | 80-92% | nih.gov |

| Synthesis of Spirooxindoles | Conventional | 10-12 hours | 65-75% | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Camphor |

| Potassium cyanide |

| Ammonium carbonate |

| Hydantoin |

| Imidazolidine-2,4-dione |

| Aminonitrile |

| Camphor quinone |

| Bornane-2,3-dione |

| Cyclopentane carboxylic acid |

| 6-Fluoro-4-chromanone |

| Sorbinil |

| Benzophenone |

| Phenytoin (5,5-Diphenylhydantoin) |

| Aniline |

| Piperidinone |

| 2-amino-4H-chromene |

| Camphor pyrimidine |

| Camphor thiazole (B1198619) |

Solution-Phase Parallel Synthesis for Library Generation

Solution-phase parallel synthesis has emerged as a powerful tool for generating libraries of spirohydantoin compounds, which are considered privileged structures in drug discovery due to their potential for diverse biological activity. nih.govucl.ac.be This approach allows for the efficient creation of a multitude of derivatives for screening and lead optimization. ucl.ac.be

A common strategy involves a multi-step process that begins with a Strecker reaction to form α-amino nitriles. nih.govucl.ac.be This is followed by a reaction with a variety of isocyanates and subsequent acid-catalyzed cyclization to yield the spirohydantoin scaffold. nih.govucl.ac.be This method allows for diversification at multiple positions of the molecule. ucl.ac.be For instance, a library of 168 spirohydantoins was successfully synthesized with an average yield of 83% and an average crude purity of 72%. ucl.ac.be

The versatility of this approach is further highlighted by its application in creating spiroisoxazolinohydantoins. researchgate.net This involves a 1,3-dipolar cycloaddition reaction of nitrile oxides with methylene (B1212753) hydantoins, which proceeds with high regioselectivity. researchgate.netresearchgate.net This method has been used to generate libraries with three points of diversity. researchgate.net

Table 1: Examples of Spirohydantoin Library Synthesis

| Starting Material | Key Reactions | Library Size | Average Yield | Average Purity |

|---|---|---|---|---|

| N-substituted piperidinones | Strecker reaction, isocyanate addition, acid-catalyzed cyclization | 168 compounds | 83% | 72% (crude) |

Application of Green Chemistry Principles in Camphor-Derived Spirohydantoin Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of camphor-derived compounds. researchgate.netbookpi.org This is particularly relevant in the synthesis of camphor itself, a key starting material. Traditional methods for camphor synthesis often involve hazardous reagents. youtube.com Greener alternatives, such as the oxidation of isoborneol (B83184) using sodium hypochlorite (B82951) (the active ingredient in household bleach), offer a safer and more environmentally friendly approach. youtube.com Another green method utilizes Oxone as an oxidizer with sodium chloride as a catalyst. wpmucdn.com

The use of renewable resources is another cornerstone of green chemistry. Camphor, being a natural product derivable from plants like Artemisia arborescens, serves as a renewable starting material for the synthesis of various compounds, including polymers. mdpi.com The reduction of camphor to isoborneol/borneol is a key step in producing bio-based methacrylic monomers. mdpi.com

Key aspects of green chemistry applied in these syntheses include:

Use of safer solvents and reagents: Replacing hazardous chemicals with more benign alternatives. researchgate.netyoutube.com

Atom economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. researchgate.net

Use of renewable feedstocks: Utilizing natural products like camphor as starting materials. mdpi.comnih.gov

Catalysis: Employing catalysts to increase reaction efficiency and reduce waste. wpmucdn.comresearchgate.net

Investigation of Reaction Mechanisms in Spirohydantoin Synthesis from Camphor

Understanding the reaction mechanisms involved in the synthesis of spirohydantoins from camphor is crucial for optimizing reaction conditions and improving yields and stereoselectivity. ontosight.ainih.gov The formation of the spirohydantoin ring system from camphor typically involves the reaction of the camphor ketone with reagents like potassium cyanide and ammonium carbonate (Bucherer-Bergs reaction) or a variation thereof. ontosight.ai

The stereochemistry of the final product is highly dependent on the reaction pathway. For instance, in the synthesis of glycidic amides using camphor-derived sulfonium (B1226848) salts, the rate- and selectivity-determining step was found to be the ring closure, not the initial betaine (B1666868) formation. nih.gov

Studies on the alkylation of hydantoins have also provided mechanistic insights. acs.org Phase-transfer catalysis has been shown to be an effective method for the alkylation of various hydantoin derivatives. acs.org

The synthesis of spirohydantoins can sometimes be challenging. For example, attempts to convert certain amino nitriles derived from chromanones to hydantoins using methods like treatment with potassium cyanate (B1221674) or sodium cyanate in acid were unsuccessful, leading instead to the ketone starting material. lookchem.com However, reaction with chlorosulfonyl isocyanate followed by hydrolysis provided the desired spirohydantoins. lookchem.com This highlights the importance of choosing the correct reagents and understanding the underlying reaction pathways.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Camphor |

| Isoborneol |

| Borneol |

| Spiroisoxazolinohydantoins |

| Methylene hydantoins |

| Glycidic amides |

| Isobornyl acetate |

| 3-Bromocamphor |

| Camphorquinone |

Structural Elucidation and Spectroscopic Characterization of Camphor 2 Spirohydantoin Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like camphor-2-spirohydantoin. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment and connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of camphor (B46023) derivatives reveals distinct signals for each unique proton. The chemical shift of these signals is indicative of the proton's magnetic environment. Integration of the peaks provides the relative number of protons for each signal, while spin-spin coupling patterns reveal the connectivity between neighboring protons. For instance, in camphor itself, characteristic signals include three singlets for the methyl groups. researchgate.net The ¹H NMR spectra of complexes involving camphor enantiomers can even show splittings due to chiral recognition. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift dependent on its local electronic environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methine (CH), methylene (B1212753) (CH₂), methyl (CH₃), and quaternary carbons. In camphor, the carbonyl carbon (C=O) typically appears at a significantly downfield chemical shift.

For complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation) are invaluable for establishing proton-proton and proton-carbon correlations, respectively.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Camphor Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | ~58 |

| C2 | - | ~218 (C=O) |

| C3 | ~1.9-2.1 | ~43 |

| C4 | ~2.3-2.4 | ~43 |

| C5 | ~1.8-2.0 | ~27 |

| C6 | ~1.3-1.4 | ~30 |

| C7 | - | ~47 |

| C8 (CH₃) | ~0.8-1.0 | ~19 |

| C9 (CH₃) | ~0.9-1.1 | ~19 |

| C10 (CH₃) | ~0.8-0.9 | ~9 |

Note: The chemical shifts are approximate and can vary depending on the specific analogue and solvent used.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound analogues will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.

Key characteristic absorption peaks for the camphor moiety include those for C-H stretching and bending, and a strong absorption for the carbonyl (C=O) group. researchgate.net The strong carbonyl stretching vibration in camphor is typically observed around 1743 cm⁻¹. researchgate.net In compounds where camphor is part of a larger structure, such as Fe₃O₄/camphor nanoparticles, the characteristic peaks of camphor can still be identified alongside those of the other components. researchgate.net The hydantoin (B18101) ring will introduce additional characteristic peaks, notably for N-H stretching (if unsubstituted) and C=O stretching vibrations of the amide functional groups.

Table 2: Typical FTIR Absorption Bands for this compound Analogues

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Hydantoin) | 3200-3400 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Ketone - Camphor) | ~1740 |

| C=O Stretch (Amide - Hydantoin) | 1680-1720 |

| C-N Stretch | 1000-1350 |

X-ray Diffraction (XRD) Analysis for Crystalline Structures and Absolute Configuration

X-ray Diffraction (XRD) is an essential technique for determining the three-dimensional atomic arrangement in crystalline solids. For this compound analogues, single-crystal XRD can provide precise bond lengths, bond angles, and the absolute configuration of chiral centers. The resulting diffraction pattern is a unique "fingerprint" of the crystalline substance. scispace.com

The absolute configuration of chiral molecules like (+)-3-bromocamphor has been determined using single-crystal X-ray diffraction, where the bromine atom acts as an anomalous scatterer. researchgate.net Similarly, the structure and absolute configuration of other camphor derivatives have been established through XRD analysis. scispace.com For spirohydantoins derived from substituted cycloalkanones, XRD analysis can confirm the stereochemistry of the final product. researchgate.net The data obtained from XRD is crucial for understanding the solid-state packing and intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound.

Table 3: Example Crystallographic Data Parameters from XRD Analysis

| Parameter | Description |

|---|---|

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | Describes the crystal's symmetry elements |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Z | Number of molecules per unit cell |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its elemental composition. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments provides valuable structural information. chemguide.co.uk

In the mass spectra of camphor derivatives, the molecular ion peak (M+) is often observed. semanticscholar.org The fragmentation patterns are highly dependent on the nature and position of substituents on the camphor framework. semanticscholar.org Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group, leading to the formation of stable acylium ions ([RCO]⁺). chemguide.co.uklibretexts.org For this compound analogues, fragmentation would likely involve cleavages within both the camphor and hydantoin moieties. The precise mass measurements obtained from high-resolution mass spectrometry can be used to determine the elemental formula of the molecular ion and its fragments.

Table 4: Common Fragmentation Patterns in Mass Spectrometry of Ketones

| Fragmentation Type | Description | Resulting Ion |

|---|---|---|

| α-Cleavage | Cleavage of a bond adjacent to the carbonyl group. | Acylium ion ([RCO]⁺) |

| McLafferty Rearrangement | Rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage. | A neutral alkene and a charged enol. |

Advanced Spectroscopic Techniques and Integrated Computational Approaches (e.g., Circularly Polarized Luminescence Spectroscopy with QM/MD)

The study of chiral molecules like this compound analogues can be enhanced by advanced spectroscopic techniques and computational methods. Circularly Polarized Luminescence (CPL) spectroscopy, for example, provides information about the properties of excited electronic states of chiral molecules. frontiersin.org The simulation of CPL spectra for camphor and its derivatives can be challenging but offers deep insights when successful. frontiersin.org

Integrated computational approaches, such as those combining Quantum Mechanics (QM) and Molecular Dynamics (MD), are becoming increasingly important. nih.gov QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model the behavior of molecules in complex environments, such as in solution. These computational strategies can be used to simulate and interpret various spectra, including CPL and Electronic Circular Dichroism (ECD), helping to analyze the roles of different effects like stereoelectronics, vibrations, and environment on the observed spectra. frontiersin.org For instance, an integrated QM/MD approach has been successfully used to simulate the CPL spectrum of camphor in methanol solution. frontiersin.org These advanced methods provide a more profound understanding of the structure-property relationships in these complex chiral molecules.

Stereochemical Considerations in Camphor 2 Spirohydantoin Chemistry

Chirality of the Camphor (B46023) Moiety and its Influence on Spirohydantoin Stereoisomerism

The camphor molecule possesses two chiral centers at C1 and C4. However, due to the bridged bicyclic nature of the [2.2.1]heptane system, only a single pair of enantiomers, (+)-camphor and (-)-camphor, exists. This inherent and rigid chirality is the primary determinant of the stereochemical landscape of Camphor-2-spirohydantoin.

The formation of the spirohydantoin ring at the C2 carbonyl position of camphor introduces a new stereocenter at the spiro carbon (C2 of the original camphor skeleton). This results in the potential for the formation of two diastereomers for each enantiomer of camphor used. The rigid bicyclic structure of the camphor fragment creates a sterically hindered environment around the C2 position. The approach of reagents to the carbonyl group is not equivalent from both faces. One face is shielded by the gem-dimethyl bridge (C8 and C9 methyl groups), leading to a diastereotopic environment that dictates the stereochemical outcome of reactions at this center.

The spatial arrangement of the substituents on the newly formed hydantoin (B18101) ring relative to the camphor skeleton defines the diastereomeric relationship. The orientation of the hydantoin ring can be described as either syn or anti with respect to the gem-dimethyl bridge of the camphor moiety. This diastereoselectivity is a direct consequence of the steric hindrance imposed by the camphor structure, which favors the approach of reactants from the less hindered side.

Diastereoselective Synthesis of Camphor-Derived Spirohydantoin Systems

The most common method for the synthesis of spirohydantoins is the Bucherer-Bergs reaction. This one-pot multicomponent reaction involves the treatment of a ketone—in this case, camphor—with an alkali cyanide and ammonium (B1175870) carbonate (or a source of ammonia (B1221849) and carbon dioxide). The reaction proceeds through the formation of an intermediate aminonitrile, which then cyclizes to form the hydantoin ring.

In the context of this compound, the Bucherer-Bergs reaction exhibits a degree of diastereoselectivity. The stereochemical outcome is dictated by the direction of the nucleophilic attack of the cyanide ion on the imine intermediate formed from camphor and ammonia. Due to the steric hindrance of the camphor skeleton, particularly the C8 methyl group, the cyanide ion preferentially attacks from the less hindered endo face. This leads to the formation of one diastereomer in excess. The thermodynamically controlled conditions of the Bucherer-Bergs reaction generally favor the formation of the more stable diastereomer. For cyclic ketones, the stereochemical outcome often results in the C-4 carbonyl group of the hydantoin ring being in the less sterically hindered position.

The choice of reaction conditions, including solvent and temperature, can influence the diastereomeric ratio of the product. Modified Bucherer-Bergs procedures have been explored to improve yields and selectivity in the synthesis of various spirohydantoins.

Enantioselective Synthesis and Resolution Strategies for Camphor-2-spirohydantoins

As the synthesis of this compound typically starts from an enantiomerically pure form of camphor, such as (+)-camphor or (-)-camphor, the resulting product is also enantiomerically pure (or enriched), albeit as a mixture of diastereomers. Therefore, the primary challenge in obtaining a single stereoisomer lies in the separation of these diastereomers.

Should a racemic mixture of camphor be used as the starting material, a racemic mixture of both diastereomers of this compound would be produced. The separation of these enantiomers would then require chiral resolution techniques. Classical resolution methods involve the formation of diastereomeric salts with a chiral resolving agent. For hydantoins, which possess acidic N-H protons, reaction with a chiral base can form diastereomeric salts that may be separated by fractional crystallization.

Alternatively, chiral chromatography offers a powerful method for the separation of both enantiomers and diastereomers. Techniques such as High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can effectively resolve the different stereoisomers of this compound. The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation.

Methods for Stereochemical Analysis and Isomer Identification

The elucidation of the absolute and relative stereochemistry of this compound isomers relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the structure and relative stereochemistry of the diastereomers. Due to the different spatial environments, the chemical shifts of the protons and carbons of the camphor and hydantoin moieties will differ between the syn and anti isomers. Techniques such as the Nuclear Overhauser Effect (NOE) can provide through-space correlations between protons, which can help to establish the relative orientation of the hydantoin ring with respect to the camphor skeleton. For instance, an NOE between a proton on the hydantoin ring and a methyl group on the camphor bridge would provide strong evidence for their proximity and thus help in assigning the stereochemistry.

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including the absolute stereochemistry if a good quality crystal can be obtained. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing definitive proof of the spatial arrangement of all atoms in the molecule. This makes it the gold standard for stereochemical assignment.

Chiroptical Methods: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are sensitive to the chiral nature of molecules and can be used to distinguish between enantiomers. The chiroptical properties are directly related to the absolute configuration of the molecule.

Below is a summary of the analytical methods used for stereochemical analysis:

| Analytical Method | Information Provided |

| ¹H and ¹³C NMR | Provides information on the chemical environment of nuclei, allowing for the differentiation of diastereomers based on chemical shift differences. |

| NOE Spectroscopy | Reveals through-space proximity of protons, aiding in the determination of the relative stereochemistry of the diastereomers. |

| X-ray Crystallography | Offers an unambiguous determination of the complete 3D molecular structure, including absolute and relative stereochemistry. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light, providing a characteristic spectrum for a chiral molecule that can be used to determine its absolute configuration. |

| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation of a substance with a change in the wavelength of light, which is also characteristic of a chiral compound's absolute configuration. |

| Chiral HPLC | Separates enantiomers and diastereomers, allowing for the determination of enantiomeric excess and diastereomeric ratio. |

Structure Activity Relationship Sar Studies of Camphor 2 Spirohydantoin and Its Analogs

General Principles of SAR Applied to Spirohydantoin Scaffolds

The spirohydantoin scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets and exhibit a wide range of pharmacological activities. nih.govresearchgate.net The biological effects of these derivatives, including camphor-2-spirohydantoin, are significantly shaped by the nature and placement of substituents on the hydantoin (B18101) ring. thebioscan.com Key modification sites on the imidazolidine-2,4-dione (hydantoin) ring are the N1, N3, and C5 positions. thebioscan.com Introducing different functional groups like alkyl, aryl, or acyl moieties at these positions can drastically change the compound's physicochemical and biological characteristics. thebioscan.com

Systematic changes to the chemical structure of spirohydantoin derivatives and assessing the subsequent impact on their biological activity help identify the essential structural features for optimal interaction with biological targets. thebioscan.com For instance, research has shown that attaching bulky aromatic substituents to the hydantoin ring can result in strong anticancer properties by enhancing the compound's capacity to trigger apoptosis and halt cancer cell proliferation. thebioscan.com Similarly, adding benzyl (B1604629) or phenyl groups can boost antibacterial efficacy against both Gram-positive and Gram-negative bacteria, likely due to increased hydrophobic interactions with bacterial cell membranes. thebioscan.com

Elucidation of Key Structural Features for Modulating Biological Activity

Influence of Substituents on Pharmacological Profiles

The pharmacological profile of spirohydantoin derivatives is highly dependent on the substituents attached to the core structure. For example, in a series of spirohydantoins derived from β-tetralone, those with electron-accepting substituents were predicted to have a pharmacological potential similar to the anticonvulsant drug phenytoin. researchgate.netresearchgate.net In contrast, derivatives bearing electron-donating substituents were predicted to possess antimigraine activity. researchgate.netresearchgate.net

Furthermore, the nature of the substituent influences the interaction with specific biological targets. In a study of new arylpiperazinylpropyl derivatives of spirohydantoins, compounds with a tetralin or indane moiety showed the highest affinity for serotonin (B10506) 5-HT1A, 5-HT2A, and 5-HT7 receptors. researchgate.netuj.edu.pl This highlights the importance of the size and nature of the cycloalkyl group and the substituent R on the biological activity of these compounds. researchgate.net

Table 1: Influence of Substituents on the Biological Activity of Spirohydantoin Analogs

Role of the Camphor (B46023) Bicyclo[2.2.1]heptane Core in Ligand-Target Interactions

The camphor skeleton, a bicyclo[2.2.1]heptane system, is a key structural feature of this compound. ontosight.ai This rigid and bulky core plays a significant role in how the molecule interacts with its biological targets. mdpi.compsu.edu The three-dimensional shape and hydrophobic nature of the bicyclo[2.2.1]heptane scaffold are crucial for its biological activity. nih.gov

The ketone group within the camphor structure can act as a hydrogen bond acceptor, while its rigid and compact shape with three methyl groups contributes to hydrophobic interactions. mdpi.com This shape complementarity can lead to favorable binding with the confined active sites of enzymes. mdpi.com For instance, the 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene group has been identified as a key functional group responsible for antiviral activity against influenza A viruses. researchgate.net

The rigidity of the bicyclo[2.2.1]heptane core can also influence the aggregation of organometallic complexes, suggesting that this structural feature can lead to novel interaction modes with biological systems. psu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govqsar4u.com This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

For spirohydantoin derivatives, QSAR models have been developed to predict properties like lipophilicity, which is a key factor in drug absorption and distribution. researchgate.net These models often use multiple linear regression (MLR) to correlate molecular descriptors with experimentally determined properties. researchgate.net The predictive power of a QSAR model is a critical characteristic and is assessed through internal and external validation. researchgate.netnih.gov A robust QSAR model can provide valuable insights into which molecular properties are important for the desired biological activity. researchgate.net

Table 2: Key Concepts in QSAR Modeling for Spirohydantoin Derivatives

Biological Activity and Pharmacological Evaluation of Camphor 2 Spirohydantoin Analogs in Vitro and Preclinical Models

Anticonvulsant Activity and Mechanistic Investigations in Preclinical Animal Models

The introduction of a spirohydantoin moiety to the camphor (B46023) structure has been shown to bestow significant anticonvulsant properties. nih.gov In preclinical studies using mouse models, the stereochemistry of the camphor-2-spirohydantoin derivatives plays a crucial role in their anticonvulsant efficacy. nih.gov

When challenged with the convulsant agent pentylenetetrazol, mice pretreated with the l-form of this compound were fully protected from seizure manifestations. nih.gov In contrast, the d-form demonstrated only modest anticonvulsant effects, protecting half of the subjects from seizures. nih.gov The racemic mixture of the d and l forms showed an intermediate level of protection. nih.gov These findings highlight the potent anticonvulsant properties associated with the l-isomer of this compound. nih.gov

Further research into spirohydantoin derivatives has expanded on these initial findings. A library of N-1', N-3'-disubstituted spirohydantoins, designed as structural mimics of the established anticonvulsant drug phenytoin, has been synthesized and evaluated in a pilocarpine (B147212) model of temporal lobe epilepsy. nih.gov Of the eighteen compounds tested, one derivative, compound 5c , completely prevented the precursor events of motor seizures. nih.gov Structure-activity relationship (SAR) studies from this research indicated that the presence of alkyl groups (such as ethyl, propyl, or cyclopropyl) at the N-3' position and a 4-nitro phenyl group at the N-1' position are desirable for enhanced anticonvulsant activity. nih.gov

Additionally, molecular modeling studies on benzylidene camphor derivatives, including hydrazone, semicarbazone, and thiosemicarbazone forms, have suggested that their anticonvulsant action may be mediated through interaction with the GABA-AT receptor. dovepress.comresearchgate.net The most active compounds in these series were found to interact with specific amino acid residues (LYS329A, GLN 301A, and THR 353B) of the 1OHV protein within this receptor. dovepress.comresearchgate.net

Table 1: Anticonvulsant Activity of this compound Stereoisomers in Mice

| Compound | Dose (mg/kg) | Anticonvulsant Effect (Protection from Pentylenetetrazol-induced Seizures) | Reference |

| d-camphor-2-spirohydantoin | 100 | Modest (50% of subjects protected) | nih.gov |

| l-camphor-2-spirohydantoin | Not Specified | Strong (100% of subjects protected) | nih.gov |

| dl-camphor-2-spirohydantoin | Not Specified | Intermediate | nih.gov |

Anticancer Activity and Mechanistic Cytotoxicity Studies in In Vitro Cell Lines

Camphor and its derivatives have been investigated for their potential as anticancer agents, with studies highlighting their cytotoxic activity against various cancer cell lines. nih.gov The unique structural features of spirohydantoins derived from camphor contribute to their potential as novel pharmaceutical agents. ontosight.ai

Antiproliferative Effects of Spirohydantoin Derivatives

Spirohydantoin derivatives have demonstrated notable antiproliferative effects across a range of cancer cell lines. For instance, two novel spirohydantoin compounds, DFH and DCH, exhibited dose- and time-dependent cytotoxic effects on human leukemic cell lines, including K562, Reh, CEM, and 8E5. nih.gov Their mechanism of action appears to involve the inhibition of DNA replication, as suggested by reduced incorporation of tritiated thymidine (B127349) and downregulation of proliferating cell nuclear antigen (PCNA) and p-histone H3. nih.gov

Similarly, certain indeno[1,2-c]quinoline derivatives have been evaluated for their antiproliferative activity. researchgate.net One such derivative, compound 17 , showed significant growth inhibition against Hep G2 and A549 cancer cell lines with GI50 values of 0.60 and 0.68 microM, respectively, which was more potent than the positive controls topotecan (B1662842) and irinotecan. researchgate.net This compound was also found to be less toxic to normal MRC-5 cells. researchgate.net

Furthermore, ferrocene-containing camphor sulfonamides, DK-164 and CC-78, have been tested for their cytotoxic potential on non-small cell lung cancer (NSCLC) cell lines A549 and H1299. mdpi.comnih.gov DK-164 showed remarkable selectivity towards cancer cells, with more pronounced cytotoxicity against the A549 line. mdpi.comnih.gov In contrast, CC-78 exhibited even higher cytotoxicity towards H1299 cells than the established anticancer drugs cisplatin (B142131) and tamoxifen, but it lacked a noticeable selective effect. mdpi.comnih.gov

Table 2: Antiproliferative Activity of Selected Spirohydantoin and Camphor Derivatives

| Compound | Cancer Cell Line(s) | Key Findings | Reference |

| DFH and DCH | K562, Reh, CEM, 8E5 (Leukemia) | Dose- and time-dependent cytotoxicity; inhibition of DNA replication. | nih.gov |

| Compound 17 (indeno[1,2-c]quinoline derivative) | Hep G2, A549 | GI50 values of 0.60 and 0.68 microM, respectively; more potent than topotecan and irinotecan. | researchgate.net |

| DK-164 (ferrocene-containing camphor sulfonamide) | A549, H1299 (NSCLC) | Remarkable selectivity towards cancer cells; more pronounced cytotoxicity against A549. | mdpi.comnih.gov |

| CC-78 (ferrocene-containing camphor sulfonamide) | H1299 (NSCLC) | Higher cytotoxicity than cisplatin and tamoxifen, but no selective effect. | mdpi.comnih.gov |

Induction of Proapoptotic Pathways by Camphor-Spirohydantoins

A key mechanism through which camphor-spirohydantoin analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their demise.

For example, the spirohydantoin derivatives DFH and DCH were found to induce apoptosis in human leukemic cells. nih.gov This was evidenced by an accumulation of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis. nih.gov Mechanistically, these compounds appear to activate the mitochondrial pathway of apoptosis, supported by observations of elevated levels of p53 and BAD, a decrease in BCL2 levels, activation of caspase-9 and procaspase-3, and cleavage of poly (ADP-ribosyl) polymerase (PARP). nih.gov

Similarly, a spirohydantoin derivative, compound 5b , was observed to cause H460 cancer cells to shrink, an indication of apoptosis. researchgate.net This compound was also found to induce cleavage of PARP and activate caspase-3 and caspase-8. researchgate.net Another derivative, 23a , induced cell cycle arrest at the G2/M phase and triggered apoptosis through the activation of p53, Bax, and caspase-8 in hepatoma cell lines. researchgate.net

The ferrocene-containing camphor sulfonamide DK-164 also demonstrated predominantly pro-apoptotic activity in NSCLC cells. nih.gov In contrast, a related compound, CC-78, was found to cause accidental cell death with features more characteristic of necrosis. nih.gov

Table 3: Proapoptotic Activity of Camphor-Spirohydantoin Analogs

| Compound | Cancer Cell Line(s) | Apoptotic Mechanism | Reference |

| DFH and DCH | Human Leukemic Cells | Activation of the mitochondrial pathway, p53 and BAD upregulation, BCL2 downregulation, caspase activation, PARP cleavage. | nih.gov |

| Compound 5b | H460 | PARP cleavage, caspase-3 and caspase-8 activation. | researchgate.net |

| Compound 23a | Hepatoma Cell Lines | G2/M phase arrest, activation of p53, Bax, and caspase-8. | researchgate.net |

| DK-164 | NSCLC Cells | Pro-apoptotic activity. | nih.gov |

Enzyme Inhibition Studies (e.g., VEGFR-2, Ndh-2, GST, AChE)

The biological activities of this compound and its analogs are often attributed to their ability to interact with and inhibit various biological targets, including enzymes. ontosight.ai While specific inhibition data for VEGFR-2, Ndh-2, GST, and AChE by this compound itself is not extensively detailed in the provided context, the broader class of spirohydantoins has been studied for enzyme inhibition. For instance, some spirohydantoin derivatives have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. researchgate.net Specifically, the S isomer of 2,3-dihydro-6-fluorospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-dione, known as sorbinil, was found to be a more effective inhibitor of this enzyme both in vitro and in vivo compared to its R isomer. researchgate.net

Antimicrobial Activities (Antifungal, Antitubercular, Antiviral, Anthelmintic)

This compound and its derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as interesting candidates for the development of new anti-infective agents. ontosight.ai

Broad-Spectrum Antifungal Activity and Potency

Camphor derivatives have shown significant antifungal activity against a variety of fungal pathogens. In one study, a series of 37 camphor derivatives were synthesized and evaluated for their in vitro antifungal effects against six different fungi. mdpi.com Among these, compounds 3a , 4a , and 5k displayed strong activity against Trametes versicolor, with EC50 values of 0.43, 6.80, and 4.86 mg/L, respectively. mdpi.com Notably, the most potent compound, 3a , exhibited broad-spectrum antifungal activity against all six tested fungi, with EC50 values ranging from 0.43 to 40.18 mg/L. mdpi.com This activity was superior to the commercial fungicide tricyclazole (B1682534) and comparable to or better than carbendazim. mdpi.com

The mechanism of this antifungal action appears to involve damage to the fungal cell structure. Scanning electron microscopy revealed that treatment with compounds 3a , 4a , and 5k resulted in irregular growth and shriveling of the fungal mycelia. mdpi.com Furthermore, camphor itself has demonstrated excellent antifungal activity against various Candida species, with a minimal inhibitory concentration (MIC) ranging from 0.125 to 0.35 mg/mL. nih.gov Camphor was also shown to reduce fungal virulence by inhibiting biofilm formation and hyphal transition. nih.gov

Table 4: Antifungal Activity of Camphor Derivatives

| Compound | Fungal Species | Activity (EC50 mg/L) | Reference |

| 3a | Trametes versicolor | 0.43 | mdpi.com |

| 4a | Trametes versicolor | 6.80 | mdpi.com |

| 5k | Trametes versicolor | 4.86 | mdpi.com |

| Camphor | Candida species | 0.125-0.35 (MIC) | nih.gov |

Antitubercular Activity

The search for new drugs to combat tuberculosis, a disease caused by Mycobacterium tuberculosis, is a global health priority. nih.gov Carboxamide derivatives have emerged as a promising class of compounds with antitubercular potential. nih.gov In this context, certain derivatives of camphor have also been investigated. For example, some arylidenehydrazide derivatives bearing an imidazo[2,1-b]thiazole (B1210989) moiety have been evaluated for their in vitro antitubercular activity against M. tuberculosis H37Rv. turkjps.org Among the tested compounds, a 5-nitro-2-furfurylidene derivative, compound 3j , showed the highest antituberculosis activity, with an IC50 of 6.16 µg/mL and an IC90 of 14.390 µg/mL. turkjps.org

Antiviral Activity

Derivatives of camphor have also been explored for their antiviral properties. A series of camphor-based 1,3-thiazolidin-4-one and thiazole (B1198619) derivatives were synthesized and screened for their activity against Orthopoxviruses, including the vaccinia virus. nih.govrsc.org The bioassay results indicated that thiazole derivatives 4b , 4c , and 4e , which contain a substituted benzene (B151609) ring, were able to inhibit vaccinia virus reproduction with IC50 values in the range of 2.4–3.7 micromolar, while exhibiting moderate cytotoxicity. nih.govrsc.org Among the thiazolidin-4-one derivatives, compound 8b , which contains a 4-methylbenzylidene group, displayed good inhibitory activity with an IC50 of 9.5 μM and moderate toxicity. nih.govrsc.org Furthermore, other camphor-derived compounds, including iminothiazolidine-4-ones and 2,3-dihydrothiazoles, have shown promising activity against both the vaccinia virus and the Marburg virus. nih.govfao.org

Anthelmintic Activity

Infections with parasitic worms (helminths) are a major health concern, particularly in developing countries. researchgate.net Aqueous extracts of Cinnamomum camphora leaves have been investigated for their anthelmintic activity against earthworms, tapeworms, and roundworms. researchgate.net The extract exhibited significant anthelmintic activity at a concentration of 50 mg/ml, demonstrating its potential as a vermicidal agent. researchgate.net More specifically, a synthetic camphor derivative, (E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)phenol (C2), has been identified as a novel drug candidate for visceral toxocariasis. nih.gov This compound showed a minimum larvicidal concentration (MLC) of 0.25 mg/mL against Toxocara canis larvae in vitro and significantly reduced the intensity of infection in a preclinical mouse model. nih.gov

Antitubercular Efficacy of Camphor Hydrazone and Imine Derivatives

Derivatives of camphor, specifically hydrazones and imines, have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. mdpi.com In these studies, both classical and sonochemical methods were employed to create a series of these compounds from 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one. mdpi.com

The antimycobacterial activity of these derivatives was assessed, revealing that most compounds exhibited modest activity with Minimal Inhibitory Concentration (MIC) values in the range of 25–50 µg/mL. mdpi.comresearchgate.net However, one imine derivative, compound 7j , which features an o-hydroxyl group, demonstrated significant antitubercular activity. mdpi.com Its MIC value was recorded at 3.12 µg/mL, a potency comparable to that of the established antitubercular drug ethambutol. mdpi.comresearchgate.net This highlights the potential of specific structural modifications to the camphor scaffold in developing effective antitubercular agents.

Table 1: Antitubercular Activity of Selected Camphor Derivatives

| Compound | Type | Modification | MIC (µg/mL) vs. M. tuberculosis | Reference |

|---|---|---|---|---|

| 7j | Imine | o-hydroxyl group | 3.12 | mdpi.com |

| Other Derivatives | Hydrazone/Imine | Various | 25-50 | mdpi.comresearchgate.net |

| Ethambutol | Standard Drug | - | Comparable to 7j | mdpi.com |

Antiviral Properties Against Specific Viral Pathogens

The antiviral potential of camphor-derived compounds has been explored against several viral pathogens, including influenza and orthopoxviruses. nih.govmdpi.com Research has shown that compounds incorporating the 1,7,7-trimethylbicyclo[2.2.1]heptane backbone of camphor can exhibit significant antiviral effects. mdpi.com

One area of focus has been the development of camphor-based N-acylhydrazones. These compounds have been synthesized and screened for their in vitro activity against the vaccinia virus (VV) and influenza A H1N1 virus. rsc.org The results indicated that these N-acylhydrazones can display notable antiviral activity, with one of the most promising compounds showing a selectivity index greater than 280 against the vaccinia virus. rsc.org

Furthermore, synthetic analogues of alkaloids derived from (+)-camphoric acid have been created and tested for their inhibitory action against influenza A virus. nih.gov One particular quinazoline-like compound, 14 , demonstrated inhibitory activity against different strains of influenza A, including H5N2 and H1N1. nih.gov Its activity against the H1N1 strain was reported to exceed that of the reference compounds used in the study. nih.gov Another camphor derivative, camphecene, has been shown to inhibit influenza A (subtypes H1, H3, H5) and B viruses in vitro by targeting hemagglutinin. nih.gov

Table 2: Antiviral Activity of Selected Camphor Derivatives

| Compound/Derivative Class | Virus Target | Key Finding | Reference |

|---|---|---|---|

| N-acylhydrazones | Vaccinia Virus (VV) | Selectivity Index >280 for the most active compound. | rsc.org |

| Quinazoline-like agent 14 | Influenza A (H1N1, H5N2) | Inhibitory activity against different strains; exceeded reference for H1N1. | nih.gov |

| Camphecene | Influenza A and B | Inhibited multiple subtypes; decreased hemagglutinin activity. | nih.gov |

| Iminothiazolidine-4-ones | Vaccinia Virus, Marburg Virus | Promising agents active against both viruses were identified. | mdpi.com |

Anthelmintic Activity in Preclinical Parasitic Models

The application of camphor derivatives as anthelmintic agents has been investigated, particularly for the treatment of visceral toxocariasis, a neglected parasitic disease. researchgate.netnih.gov A study focused on identifying a camphor derivative with activity against Toxocara canis larvae, the causative agent of this disease. researchgate.netnih.gov

Three camphor derivatives were initially tested in vitro, leading to the selection of (E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)phenol (C2) for further evaluation due to its larvicidal activity. researchgate.netnih.gov This compound exhibited a minimum larvicidal concentration (MLC) of 0.25 mg/mL. nih.gov

Subsequent in vivo tests were conducted in Swiss mice infected with T. canis. The selected compound was administered orally, and its efficacy in reducing the larval load was compared to the standard drug albendazole. The results showed a significant reduction in the intensity of infection in the treated groups. researchgate.netnih.gov

**Table 3: In Vivo Anthelmintic Efficacy of a Camphor Derivative Against *Toxocara canis***

| Treatment Group | Time Post-Infection | Reduction in Infection Intensity | p-value | Reference |

|---|---|---|---|---|

| Compound C2 (10 mg/kg) | 10 days | 75.7% | <0.05 | nih.gov |

| Compound C2 (10 mg/kg) | 30 days | 54.8% | <0.05 | nih.gov |

Receptor Affinity and Ligand-Binding Studies (e.g., Serotonin (B10506) Receptors)

While direct studies on the receptor affinity of this compound itself for serotonin receptors are not extensively detailed in the provided search results, the broader class of spiro compounds and related heterocyclic structures has been investigated for interaction with these receptors. Serotonin (5-HT) receptors are a major family of G protein-coupled receptors (GPCRs) that are crucial targets for therapeutics aimed at neuropsychiatric disorders. nih.gov

Pharmacological studies on a series of 5-spiroimidazolidine-2,4-dione derivatives revealed high affinity for 5-HT1A and 5-HT2A receptors. researchgate.net Similarly, ketanserin (B1673593), a well-known 5-HT2A/5-HT2C serotonin antagonist, contains a quinazoline-2,4-dione moiety, which contributes to its binding affinity. nih.govacnp.org Structure-affinity relationship studies of ketanserin analogues have shown that modifications to this heterocyclic portion can modulate binding affinity and selectivity for different serotonin receptor subtypes. nih.gov This suggests that the spirohydantoin scaffold, as seen in this compound, could potentially interact with serotonin receptors, although specific binding data for this exact compound is needed for confirmation.

Exploration of Other Reported Biological Activities and Potential Pharmacological Targets

Beyond the specific activities detailed above, camphor derivatives have been explored for a range of other biological effects. The unique structure of these compounds makes them interesting candidates for targeting various biological pathways. ontosight.ai

One notable area of investigation is in cancer research. Novel heterocyclic compounds derived from camphor have demonstrated significant cytotoxic effects against MCF-7 breast carcinoma cells and A549 lung cancer cells. nih.gov In particular, one compound in the study showed potent inhibitory activity against MCF-7 cells with an IC50 value of 0.78 µM, surpassing the efficacy of standard chemotherapeutic drugs like doxorubicin. nih.gov

Additionally, camphor hydrazone derivatives have been evaluated as inhibitors of enzymes relevant to neurodegenerative diseases, such as myeloperoxidase (MPO) and acetylcholinesterase (AChE). scispace.com Several of these hydrazones showed significant inhibitory activity against MPO, and some also exhibited potent free radical-scavenging properties, indicating potential antioxidant effects. scispace.com The spirohydantoin moiety itself is considered a "privileged structure" in medicinal chemistry, known to be present in compounds with diverse biological activities, including anticonvulsant properties. researchgate.net

Computational Chemistry and Molecular Modeling in Camphor 2 Spirohydantoin Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like Camphor-2-spirohydantoin might interact with a biological target, such as a protein or enzyme.

Prediction of Protein-Ligand Binding Affinity and Orientation

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score in kcal/mol, which indicates the strength of the interaction between a ligand and its target. For instance, in studies of other spirohydantoin derivatives, molecular docking has been successfully employed to predict their binding affinities to various receptors. mdpi.comdigitellinc.com For example, a study on spirooxindolepyrrolidine-engrafted hydantoins showed that certain derivatives fit well into the binding active site of the LOX-5 target, with low score energy values indicating strong binding. mdpi.com Similarly, research on halogenated spiro-hydantoin isoquinolines as SARS-CoV-2 protease inhibitors revealed that a bromo-compound had a lower sum of binding affinities across nine cavities compared to its chloro-counterpart, suggesting a stronger interaction. digitellinc.com

The orientation of the ligand within the binding site is another critical piece of information derived from docking studies. This allows researchers to visualize how the molecule positions itself to interact with key amino acid residues.

Identification of Active Site Binding Pockets and Key Residues

A key outcome of molecular docking is the identification of the specific binding pocket on the target protein where the ligand binds. These pockets are cavities on the protein surface with shapes and chemical properties that are complementary to the ligand. For example, in the study of spirooxindolepyrrolidine-engrafted hydantoins, docking revealed that one compound established three hydrogen bonds and five hydrophobic interactions with active site residues of the target protein. mdpi.com The identification of these key residues is vital for understanding the molecular basis of the ligand's activity and for designing modifications to improve its binding. In a similar vein, studies on other spiro compounds have identified key amino acid residues involved in binding, which often include those capable of forming hydrogen bonds and hydrophobic interactions. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the exploration of the conformational flexibility of this compound and its target, as well as the influence of the surrounding solvent.

In research on camphor (B46023) derivatives, MD simulations have been used to generate ensembles of conformations to study solvatochromic shifts on absorption and emission spectra. frontiersin.org These simulations can reveal how the solvent, such as water or methanol, interacts with the molecule and influences its structure and properties. frontiersin.org For instance, the spatial distribution function (SDF) of solvent molecules around the solute can be computed from MD simulations to understand the nature and extent of solute-solvent interactions, such as hydrogen bonding. frontiersin.org

Quantum Mechanical (QM) and Hybrid QM/MM Methods for Electronic Structure and Spectroscopic Properties

Quantum mechanical (QM) methods are used to study the electronic structure of molecules, providing insights into their reactivity and spectroscopic properties. For complex systems like a ligand in a protein binding site, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed. In this approach, the ligand and the immediate active site residues are treated with QM, while the rest of the protein and solvent are treated with the less computationally expensive MM method.

Research on camphor derivatives has utilized integrated QM/MD approaches to simulate their CPL (Circularly Polarized Luminescence) spectra in solution. frontiersin.orgnih.govresearchgate.net These studies involve computing reference spectra with QM, including vibrational averaging effects and considering bulk solvent effects with models like the polarizable continuum model (PCM). frontiersin.orgnih.govresearchgate.net Such calculations can help in understanding and interpreting experimental spectroscopic data. Furthermore, quantum chemical calculations have been used to analyze the crystal structure of spirohydantoin derivatives, investigating intermolecular interactions and the formation of supramolecular assemblies. bg.ac.rs

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. These models can then be used as a query to search large compound libraries in a process called virtual screening, to identify new molecules with the potential for similar activity.

Studies on hydantoin (B18101) derivatives have successfully employed pharmacophore hybridization strategies to discover new antitumor agents. nih.gov This involves combining the key features of two known active scaffolds to create novel hybrid molecules with enhanced potency. nih.gov Pharmacophore models can be generated based on the structure of a known ligand or the active site of a target protein. mdpi.com These models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

In Silico Prediction of Bioavailability and ADME Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), must be evaluated. In silico methods provide a rapid and cost-effective way to predict these properties early in the drug discovery process.

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes for Camphor-2-spirohydantoins

The synthesis of camphor-2-spirohydantoin traditionally involves the reaction of camphor (B46023) with reagents to form the spiro-linked hydantoin (B18101) ring. ontosight.ai While effective, there is a growing emphasis on developing more sustainable and efficient synthetic strategies. Future research will likely focus on several key areas:

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to organic synthesis. magritek.commagritek.com This includes the use of safer solvents, minimizing waste, and employing catalytic methods over stoichiometric reagents. magritek.commagritek.com For instance, the development of one-pot synthesis procedures could significantly improve efficiency and reduce the environmental impact. sid.ir

Catalytic Methods: Exploring novel catalysts could lead to milder reaction conditions and improved yields. Phase-transfer catalysis, for example, offers a versatile strategy for the alkylation of hydantoins and could be adapted for the synthesis of this compound derivatives. acs.org

Diversity-Oriented Synthesis: To generate a wide range of analogs for structure-activity relationship (SAR) studies, diversity-oriented synthesis approaches are crucial. nih.gov Techniques like solution-phase parallel synthesis can be employed to create extensive libraries of spirohydantoins, allowing for the rapid exploration of chemical space. nih.gov This involves the systematic modification of the spirohydantoin template to produce a diverse set of compounds. nih.gov

Exploration of New Biological Targets and Unraveling Mechanisms of Action

While this compound and its derivatives have shown promise in areas such as anticonvulsant activity, their full biological potential remains largely untapped. nih.gov Future research will be directed towards:

Identifying New Biological Targets: Screening this compound and its analogs against a broad range of biological targets, including enzymes and receptors, could reveal new therapeutic applications. ontosight.ai The unique three-dimensional structure of the camphor scaffold makes these compounds interesting candidates for targeting protein-protein interactions. nih.gov

Mechanism of Action Studies: For compounds that exhibit significant biological activity, elucidating their precise mechanism of action is paramount. ontosight.ainih.gov This involves detailed biochemical and cellular assays to understand how these molecules interact with their biological targets at a molecular level. For example, studies have shown that the l-form of a camphor-derived spirohydantoin exhibits strong anticonvulsant properties, suggesting a specific interaction with a biological target. nih.gov

Antimicrobial and Anticancer Potential: Spirohydantoins, in general, have been investigated for their antimicrobial and anticancer properties. ontosight.aimdpi.com Future studies should specifically evaluate this compound derivatives against various pathogens and cancer cell lines. The inherent chirality of the camphor moiety could play a crucial role in the selectivity and potency of these compounds. ontosight.ai

Rational Design and Optimization of this compound Analogs with Enhanced Efficacy

The development of highly potent and selective therapeutic agents requires a deep understanding of structure-activity relationships. Future efforts in this area will involve:

Computational Modeling and SAR Studies: Utilizing computational tools to model the interaction of this compound analogs with their biological targets can guide the rational design of new compounds with improved efficacy. dovepress.comresearchgate.net By systematically modifying different parts of the molecule, such as the substituents on the hydantoin ring or the camphor skeleton, researchers can optimize binding affinity and biological activity. acs.orgresearchgate.net

Stereochemistry and Biological Activity: The stereochemistry of the camphor scaffold is a critical determinant of biological activity. nih.gov Synthesizing and evaluating individual stereoisomers of this compound derivatives will be essential to identify the most active and selective compounds. nih.gov

Improving Pharmacokinetic Properties: For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties, such as good oral bioavailability and metabolic stability. acs.orgresearchgate.net Future research will focus on modifying the structure of this compound to enhance these properties, for example, by introducing functionalities that improve solubility or reduce metabolic degradation. acs.org

Contribution to Fragment-Based Drug Discovery and the Utilization of Privileged Scaffolds

The unique structural features of this compound make it an attractive scaffold for modern drug discovery approaches.

Fragment-Based Drug Discovery (FBDD): The this compound core can be considered a "fragment" that can be used as a starting point in FBDD. nih.govnih.govopenaccessjournals.comfrontiersin.org This approach involves identifying small, low-molecular-weight fragments that bind to a biological target and then growing or linking these fragments to create more potent and selective lead compounds. nih.govopenaccessjournals.comfrontiersin.org The rigid and well-defined three-dimensional shape of the camphor moiety provides an excellent anchor for fragment elaboration.

Privileged Scaffolds: Spirohydantoins are considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govresearchgate.net The this compound scaffold combines the features of a spirohydantoin with the unique properties of the camphor skeleton, making it a particularly interesting privileged scaffold for the development of novel therapeutics. ontosight.ai Future research will likely see the increased use of this scaffold in the design of compound libraries aimed at a diverse range of therapeutic targets.

Q & A

Q. How should researchers document negative or inconclusive results for this compound?

- Methodological Answer : Publish in journals specializing in negative results (e.g., Journal of Negative Results). Include experimental details to aid meta-analyses (e.g., failed reaction conditions, inactive assay concentrations). Use platforms like Figshare to archive datasets with clear metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.